3-(tert-Butyl)benzene-1,2-diol exhibits inhibitory effects on monophenolase enzymes, particularly tyrosinase. Studies have demonstrated its effectiveness in reducing tyrosinase activity in bacteria, potentially contributing to applications in various fields. [Source: Biosynth, ""]
This compound possesses significant antioxidant properties due to its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. By scavenging these radicals, 3-(tert-Butyl)benzene-1,2-diol offers potential protective benefits against oxidative stress-related conditions. [Source: Biosynth, ""]
Research suggests that 3-(tert-Butyl)benzene-1,2-diol can inhibit the oxidation of aromatic hydrocarbons by hydroxyl radicals. These radicals, often generated through reactions involving hydrogen peroxide and metal ions, can contribute to environmental pollution and degradation. The inhibitory effect of this compound presents potential applications in mitigating environmental damage caused by such reactions. [Source: Biosynth, ""]
3-(tert-Butyl)benzene-1,2-diol, also known as tert-butyl catechol, is an organic compound with the molecular formula . It features a benzene ring substituted with a tert-butyl group and two hydroxyl groups at the 1 and 2 positions. This compound is characterized by its unique steric hindrance due to the bulky tert-butyl group, influencing its chemical reactivity and biological properties.
3-(tert-Butyl)benzene-1,2-diol exhibits notable biological activities:
Several methods exist for synthesizing 3-(tert-Butyl)benzene-1,2-diol:
Studies on the interactions of 3-(tert-Butyl)benzene-1,2-diol with biological molecules have revealed:
Several compounds share structural similarities with 3-(tert-Butyl)benzene-1,2-diol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-tert-butylphenol | C10H14O | Primarily used as a phenolic antioxidant in plastics. |
| 2-tert-butylphenol | C10H14O | Exhibits different antioxidant properties compared to 3-(tert-butyl)benzene-1,2-diol. |
| 3,5-Di-tert-butylbenzene-1,2-diol | C12H18O2 | Has two tert-butyl groups; displays enhanced steric hindrance. |
The uniqueness of 3-(tert-Butyl)benzene-1,2-diol lies in its specific positioning of hydroxyl groups and the steric effect of the tert-butyl group, which significantly influences its reactivity and biological activity compared to similar compounds.
3-(tert-Butyl)benzene-1,2-diol has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. Its structure consists of a benzene ring with a tert-butyl substituent at position 3 and hydroxyl groups at positions 1 and 2. The compound is a white or pale brown solid, with a melting point ranging from 50–55°C.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 4026-05-5 | |
| SMILES | CC(C)(C)C1=C(C(=CC=C1)O)O | |
| InChI Key | JIGUICYYOYEXFS-UHFFFAOYSA-N | |
| Water Solubility | ~0.2 g/L (low) |
The compound exhibits low water solubility but dissolves in organic solvents like methanol and toluene. Its stability in aqueous solutions is limited due to oxidation and polymerization tendencies, necessitating stabilization via resin adsorption during synthesis.
A notable method involves engineered monooxygenases (e.g., HbpA(T2) from Pseudomonas azelaica), which hydroxylate 2-tert-butylphenol to yield 3-tert-butylcatechol. This process uses Escherichia coli as a biocatalyst and employs Amberlite XAD-4 resin for in situ product removal to mitigate substrate toxicity.
Biocatalytic Synthesis Workflow
Yield and Efficiency
| Parameter | Value |
|---|---|
| Productivity | 63 mg L⁻¹ h⁻¹ |
| Total Yield (24 h) | 3.0 g |
Traditional methods involve electrophilic substitution or alkylation of catechol derivatives. For example, Friedel-Crafts alkylation of catechol with tert-butyl chloride yields 3-tert-butylcatechol, though regioselectivity challenges require careful optimization.
3-(tert-Butyl)benzene-1,2-diol acts as a stabilizer in monomer streams (e.g., styrene, butadiene) to prevent uncontrolled polymerization. Its efficacy is attributed to radical scavenging via hydroxyl groups, which terminate chain reactions.
Comparison with Hydroquinone
| Property | 3-tert-Butylcatechol | Hydroquinone |
|---|---|---|
| Polymerization Inhibition at 60°C | 25× more effective | Baseline |
Studies highlight the scalability of engineered monooxygenases for industrial production. For example, E. coli-based systems achieve 24-hour productivity rates exceeding 60 mg/L/h, making them viable for commercial synthesis.
The compound’s hydroxyl groups participate in TEMPO-initiated radical reactions, mimicking antioxidant behavior in polyphenols. This mechanism is critical for understanding its role in polymer stabilization.
While 3-tert-butylcatechol itself is less studied, its para-isomer (PTBC) induces oxidative stress in platelets, highlighting the need for careful handling of tert-butyl catechols in industrial settings.
Corrosive;Irritant